Neoaureothin

Description

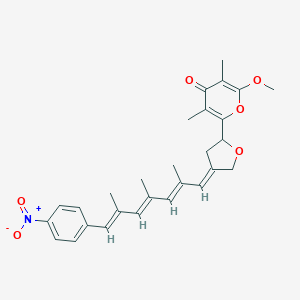

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(4E)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICQJAGBLBAMJ-MFGUEIBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C\C(=C\C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\C)\C)\C)/CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28900-27-8 | |

| Record name | Neoaureothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028900278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Production of Neoaureothin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin (B8089337), also known as Spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by several species of the bacterial genus Streptomyces.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its broad spectrum of biological activities, including anticancer, antibiotic, antimalarial, nematicidal, and potent anti-HIV properties.[1][3][4][5] The complex structure and potent bioactivities make neoaureothin a valuable target for drug development. This technical guide provides an in-depth overview of its discovery, the producing microbial strains, and detailed methodologies for its fermentation, isolation, purification, and characterization. Furthermore, it explores metabolic engineering strategies for enhancing production yields.

Discovery and Producing Strains

Neoaureothin is a secondary metabolite primarily isolated from soil-dwelling bacteria of the genus Streptomyces, which are renowned as prolific producers of therapeutic agents.[6][7] Key producing organisms identified in the literature include Streptomyces orinoci and Streptomyces spectabilis.[1]

Recent advancements have focused on improving neoaureothin titers through both traditional mutagenesis and modern metabolic engineering techniques. A notable success was achieved by generating a mutant strain, Streptomyces sp. S-N87, which demonstrated significantly enhanced production compared to its parent strain.[3] Additionally, the principles of synthetic biology have been applied to create heterologous production systems. For instance, the neoaureothin biosynthetic gene cluster has been expressed in the model host Streptomyces coelicolor M1152, allowing for controlled and enhanced production through targeted genetic modifications.[8]

Biosynthesis and Metabolic Engineering

As a polyketide, neoaureothin is synthesized through a series of enzymatic reactions encoded by a dedicated biosynthetic gene cluster (BGC).[2][9] While the specific gene cluster for neoaureothin is a subject of ongoing research, efforts to increase its production have successfully targeted the upstream precursor supply pathways.

A key strategy involves a quorum sensing (QS)-based system to enhance the pool of CoA-derived precursors required for polyketide synthesis.[8] This approach, termed the QS-based metabolic engineering of precursor pool (QMP) system, utilizes a QS-responsive promoter to drive the expression of genes involved in precursor biosynthesis. This self-regulated system increases the availability of building blocks for neoaureothin synthesis without negatively impacting primary metabolism or cell growth, leading to a significant increase in final product yield.[8]

Isolation and Purification Workflow

The isolation of neoaureothin from Streptomyces fermentation broth is a multi-step process designed to separate the target compound from a complex mixture of cellular components and other secondary metabolites.[1] The general workflow is outlined below.

Experimental Protocols

The following sections provide detailed methodologies for each stage of the neoaureothin isolation and purification process.

Protocol 1: Fermentation

This protocol describes the cultivation of a neoaureothin-producing Streptomyces strain.

-

Materials:

-

Neoaureothin-producing Streptomyces strain (e.g., S. spectabilis).

-

Seed culture medium (e.g., Tryptic Soy Broth).

-

Production medium (e.g., Oatmeal agar (B569324) or a custom production medium such as GSS broth).[1][10]

-

Shaker incubator and fermenter.

-

-

Procedure:

-

Prepare a seed culture by inoculating a single colony of the Streptomyces strain into 50 mL of seed medium in a 250 mL flask.[1]

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.[1]

-

Inoculate the production medium with the seed culture at a 2-5% (v/v) ratio.[1][10]

-

For large-scale production, conduct fermentation in a suitable fermenter. For lab-scale, incubate shake-flask cultures at 28-30°C with shaking at 200-250 rpm for 5-7 days.[1]

-

Monitor neoaureothin production using analytical HPLC to determine the optimal harvest time.

-

Protocol 2: Extraction

This protocol details the extraction of neoaureothin from the fermentation broth and mycelium.

-

Materials:

-

Fermentation broth from Protocol 1.

-

Ethyl acetate (B1210297) or n-butanol.[1]

-

High-speed centrifuge and centrifuge bottles.

-

Separatory funnel.

-

Rotary evaporator.

-

-

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.[1]

-

Combine the supernatant (broth) and the mycelial cake for a whole-culture extraction.

-

Add an equal volume of ethyl acetate to the culture material in a separatory funnel.

-

Shake vigorously for 5-10 minutes and allow the layers to separate.

-

Collect the upper organic layer. Repeat the extraction process two more times to maximize recovery.

-

Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude neoaureothin extract.

-

Protocol 3: Purification

This protocol outlines the two-step chromatographic purification of neoaureothin.

-

Materials:

-

Crude neoaureothin extract.

-

Silica gel (60-120 mesh).

-

Chromatography column.

-

Solvents: Chloroform (B151607), Ethyl Acetate.[11]

-

Preparative HPLC system with a C18 column.

-

Solvents: Acetonitrile (B52724), Water (HPLC grade).

-

-

Procedure:

-

Silica Gel Chromatography (Preliminary Purification):

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Pack a chromatography column with silica gel slurried in chloroform.

-

Load the sample onto the column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate in chloroform (e.g., 100:0, 90:10, 80:20, etc., v/v).[11]

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing neoaureothin.

-

Pool and concentrate the neoaureothin-rich fractions.

-

-

Preparative HPLC (Final Purification):

-

Dissolve the enriched fraction in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Purify the sample using a preparative HPLC system equipped with a reverse-phase C18 column.[1]

-

Elute with an isocratic or gradient system of acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to pure neoaureothin.

-

Evaporate the solvent to obtain the purified compound.

-

-

Protocol 4: Characterization

This protocol describes the confirmation of the identity and purity of the isolated compound.

-

Procedure:

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (e.g., ESI-MS).[1]

-

Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by acquiring 1H and 13C NMR spectra and comparing the data with published values.[1]

-

UV-Vis Spectroscopy: Obtain the UV-Vis absorption spectrum, which serves as a characteristic fingerprint for the compound's chromophore.[1]

-

Data Presentation

Quantitative data regarding neoaureothin production and characterization are summarized below.

Table 1: Neoaureothin Production Yields from Various Streptomyces Strains

| Strain / Condition | Production Titer | Reference |

| Wild-type Streptomyces spp. | < 200 mg/L | [3][4] |

| Mutant Streptomyces sp. S-N87 (Flask) | 354.8 ± 7.8 mg/L | [3] |

| Mutant Streptomyces sp. S-N87 (150L Fermenter) | 2.27 g/L | [3] |

| Heterologous host (S. coelicolor) with QMP System | ~4-fold increase vs. control | [8] |

Table 2: Physicochemical and Spectroscopic Data for Neoaureothin

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₁NO₆ | [2] |

| Molecular Weight | 477.5 g/mol | [2] |

| Monoisotopic Mass | 477.21513771 Da | [2] |

| Appearance | Crystalline solid | [11] |

| Primary Bioactivity | Anti-HIV, Anticancer, Nematicidal | [1][3][12] |

Conclusion

Neoaureothin remains a highly promising natural product for drug discovery, backed by its diverse and potent biological activities. The protocols outlined in this guide provide a comprehensive framework for its reliable isolation and purification from Streptomyces cultures. Furthermore, the successful application of metabolic engineering and strain mutagenesis demonstrates a clear path toward achieving industrially relevant production titers.[3][8] Future research will likely focus on elucidating its complete biosynthetic pathway to enable further rational engineering and the generation of novel, bioactive analogs.

References

- 1. benchchem.com [benchchem.com]

- 2. Neoaureothin | C28H31NO6 | CID 10096575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Unconventional Assembly Line: A Technical Guide to the Biosynthesis of Neoaureothin

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Neoaureothin (B8089337), a nitroaryl-substituted polyketide metabolite, has garnered significant interest within the scientific community due to its diverse biological activities. Produced by the actinomycete Streptomyces orinoci, this complex natural product is assembled through a fascinating and atypical biosynthetic pathway. This technical guide provides an in-depth exploration of the neoaureothin biosynthetic pathway, detailing the genetic machinery, enzymatic processes, and precursor molecules involved. A key focus is the non-colinear nature of its type I polyketide synthase (PKS), a deviation from the canonical models of polyketide biosynthesis. This document summarizes the available quantitative data, provides an overview of key experimental methodologies, and presents a visual representation of the biosynthetic pathway to facilitate a comprehensive understanding for researchers in natural product biosynthesis and drug development.

Introduction

Neoaureothin is a member of the aureothin (B1665325) family of polyketides, characterized by a p-nitrophenyl group and a polyene chain attached to a γ-pyrone ring. Its biosynthesis is orchestrated by a dedicated gene cluster, designated as 'nor', which has been cloned and sequenced, revealing a close evolutionary relationship to the aureothin ('aur') biosynthetic gene cluster from Streptomyces thioluteus. The primary structural difference between neoaureothin and aureothin lies in the length of the polyene backbone, a direct consequence of the varied programming of their respective polyketide synthases. A remarkable feature of the neoaureothin PKS is its non-colinear architecture, where specific modules are utilized in an iterative fashion, challenging the conventional understanding of modular PKS assembly lines. This guide will dissect the intricate steps of this biosynthetic pathway, from the formation of its unique starter unit to the final tailoring modifications.

The Neoaureothin Biosynthetic Gene Cluster

The neoaureothin biosynthetic gene cluster ('nor') from Streptomyces orinoci spans approximately 39 kb and encodes the complete enzymatic machinery required for neoaureothin synthesis. The organization of the 'nor' cluster is highly homologous to the 'aur' cluster, indicating a shared evolutionary origin. Key genes within the cluster include those encoding the multi-modular type I polyketide synthase, enzymes for the biosynthesis of the p-nitrobenzoic acid starter unit, and tailoring enzymes that modify the polyketide backbone.

The Biosynthetic Pathway of Neoaureothin

The biosynthesis of neoaureothin can be conceptually divided into three main stages: the formation of the starter unit, the assembly of the polyketide chain, and the post-PKS tailoring modifications.

Biosynthesis of the p-Nitrobenzoic Acid (PNBA) Starter Unit

The biosynthesis of neoaureothin is initiated with the unique starter unit, p-nitrobenzoic acid (PNBA). This molecule is derived from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic compounds. The pathway to PNBA proceeds through the intermediate chorismate.

The conversion of chorismate to p-aminobenzoic acid (PABA) is a well-established pathway involving the enzymes PabA, PabB, and PabC.[1][2][3] Subsequently, the amino group of PABA is oxidized to a nitro group to form PNBA. While the specific enzymes responsible for this final oxidation step in the neoaureothin pathway have not been fully characterized, it is proposed to be catalyzed by an N-oxygenase encoded within the 'nor' gene cluster.[4]

Polyketide Chain Assembly by a Non-Colinear Type I PKS

The core of the neoaureothin molecule is assembled by a type I modular polyketide synthase (PKS). Unlike canonical PKS systems where each module is responsible for a single round of chain extension, the neoaureothin PKS exhibits a non-colinear architecture, with iterative use of its first module, NorA.[1]

The assembly process is as follows:

-

Priming: The biosynthesis is initiated by the loading of the p-nitrobenzoyl-CoA starter unit onto the acyl carrier protein (ACP) of the first module.

-

Iterative Elongation by NorA: The first PKS module, NorA, is used iteratively for the first two rounds of chain elongation, incorporating a methylmalonyl-CoA extender unit in each cycle.[1]

-

Further Elongation: The growing polyketide chain is then passed to subsequent modules, NorB and NorC, which incorporate one molecule of malonyl-CoA and then another molecule of methylmalonyl-CoA, respectively.

-

Final Elongation Cycles: The pathway continues with further elongation steps, ultimately leading to the full-length polyketide chain. The exact number of subsequent elongation cycles and the modules involved contribute to the characteristic length of the neoaureothin polyene backbone.

The domain organization of the initial PKS modules is crucial for this process. Each module contains a set of enzymatic domains, including a ketosynthase (KS), an acyltransferase (AT) that selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA), and an acyl carrier protein (ACP) that holds the growing polyketide chain. Additional domains, such as ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), are responsible for processing the β-keto group formed after each condensation reaction.

Post-PKS Tailoring Modifications

Following the assembly of the polyketide chain, the molecule is released from the PKS and undergoes a series of tailoring modifications to yield the final neoaureothin structure. These reactions are catalyzed by enzymes encoded within the 'nor' gene cluster and include:

-

O-methylation: An O-methyltransferase, designated NorI, is responsible for the methylation of a hydroxyl group on the γ-pyrone ring.

-

Oxidation: A cytochrome P450 monooxygenase, NorH, catalyzes a key oxidation reaction, contributing to the final structure of the molecule. The exact position and nature of this oxidation are critical for the biological activity of neoaureothin.

Quantitative Data

Quantitative data on the biosynthesis of neoaureothin is crucial for optimizing its production and for metabolic engineering efforts. While detailed enzyme kinetic data for the 'nor' pathway enzymes are not extensively available in the public domain, studies on the heterologous expression of the neoaureothin gene cluster have provided valuable insights into production yields.

A study focused on improving neoaureothin production in the heterologous host Streptomyces coelicolor M1152 demonstrated a significant increase in titer through metabolic engineering of the precursor supply. By implementing a quorum sensing-based regulatory system, the productivity of neoaureothin was increased by up to 4-fold.[5]

| Host Strain | Engineering Strategy | Fold Increase in Production | Reference |

| Streptomyces coelicolor M1152 | Quorum sensing-based metabolic engineering of precursor pool | up to 4-fold | [5] |

Further research is required to obtain more detailed quantitative data, including specific production titers (e.g., in mg/L), enzyme kinetic parameters (Km, kcat), and precursor uptake rates, to enable more precise metabolic modeling and strain engineering.

Experimental Protocols

The elucidation of the neoaureothin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below is a summary of the key experimental methodologies employed.

Cloning of the Neoaureothin Biosynthetic Gene Cluster

The large size of polyketide synthase gene clusters presents a challenge for cloning. The 'nor' gene cluster was likely cloned using a cosmid or BAC (Bacterial Artificial Chromosome) library-based approach.

General Protocol Outline:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from Streptomyces orinoci.

-

Library Construction: The genomic DNA is partially digested with a restriction enzyme and ligated into a cosmid or BAC vector to generate a genomic library.

-

Library Screening: The library is screened using a labeled DNA probe derived from a homologous PKS gene (e.g., from the 'aur' cluster) or a probe designed based on a conserved PKS domain sequence.

-

Cosmid/BAC Sequencing and Assembly: Positive clones are sequenced, and the overlapping sequences are assembled to reconstruct the entire gene cluster.

Heterologous Expression

To confirm the function of the cloned gene cluster and to facilitate production and engineering, the 'nor' cluster is expressed in a heterologous host, typically a well-characterized Streptomyces strain such as Streptomyces coelicolor or Streptomyces lividans.

General Protocol Outline:

-

Vector Construction: The entire 'nor' gene cluster is subcloned into a suitable Streptomyces expression vector.

-

Host Transformation: The expression vector is introduced into the heterologous host via conjugation or protoplast transformation.

-

Cultivation and Fermentation: The recombinant strain is cultivated under conditions optimized for secondary metabolite production.

-

Metabolite Analysis: The culture broth and mycelium are extracted with an organic solvent, and the extract is analyzed by HPLC and mass spectrometry to detect the production of neoaureothin.

Gene Knockout and Complementation

To determine the function of individual genes within the 'nor' cluster, targeted gene knockout experiments are performed.

General Protocol Outline:

-

Construction of a Gene Replacement Cassette: A cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed.

-

Transformation and Homologous Recombination: The gene replacement cassette is introduced into the Streptomyces host, and double-crossover homologous recombination events are selected for, resulting in the replacement of the target gene with the resistance cassette.

-

Phenotypic Analysis: The mutant strain is analyzed for its ability to produce neoaureothin or any intermediates.

-

Complementation: The function of the knocked-out gene is confirmed by reintroducing a wild-type copy of the gene on a plasmid and observing the restoration of neoaureothin production.

Visualizing the Pathway and Experimental Workflows

To provide a clear and concise representation of the complex processes involved in neoaureothin biosynthesis and its investigation, the following diagrams have been generated using the Graphviz DOT language.

Caption: Biosynthetic pathway of Neoaureothin.

Caption: Experimental workflow for studying neoaureothin biosynthesis.

Conclusion

The biosynthetic pathway of neoaureothin provides a compelling example of the evolutionary diversification of polyketide biosynthesis. The non-colinear nature of its PKS assembly line, particularly the iterative use of the NorA module, highlights the flexibility and adaptability of these enzymatic systems. A thorough understanding of this pathway, from the biosynthesis of its unique starter unit to the final tailoring steps, is essential for harnessing its full potential. The methodologies outlined in this guide provide a framework for the continued investigation of this and other complex natural product biosynthetic pathways. Further research focusing on the detailed biochemical characterization of the pathway's enzymes and the optimization of heterologous production systems will be critical for the development of neoaureothin and its analogs as potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Strategy for Cloning Large Gene Assemblages as Illustrated Using the Phenylacetate and Polyhydroxyalkanoate Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A multiplasmid approach to preparing large libraries of polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neoaureothin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin (B8089337), also known as spectinabilin, is a polyketide natural product with a complex and well-defined chemical architecture.[1][2] This guide provides a comprehensive overview of its chemical structure, including its precise stereochemistry, which is crucial for its biological activity. It summarizes key quantitative data on its diverse biological effects, details relevant experimental protocols for its study, and visually represents its biosynthetic pathway. This document is intended to serve as a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Neoaureothin is a member of the γ-pyrone polyketide family.[3][4] Its molecular formula is C₂₈H₃₁NO₆.[1] The systematic IUPAC name for neoaureothin is 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one.[1]

This nomenclature precisely defines the stereochemical configuration of the molecule:

-

(2R) : The chiral center at the C2 position of the oxolane (tetrahydrofuran) ring has an R configuration.

-

(4Z) : The exocyclic double bond at the C4 position of the oxolane ring has a Z (Zusammen) configuration.

-

(2E, 4E, 6E) : The three double bonds within the heptatrienylidene side chain all possess an E (Entgegen) configuration.

The presence of a p-nitrophenyl group is a key structural feature, and the molecule possesses a complex polyene chain attached to a pyranone ring system.[1][4]

Chemical Structure of Neoaureothin:

Caption: 2D representation of the chemical structure of neoaureothin.

Quantitative Biological Activity Data

Neoaureothin and its derivatives exhibit a range of biological activities, including anti-HIV, antimalarial, anticancer, antifungal, and nematicidal properties.[1][2][3][4][5][6] The following tables summarize the available quantitative data for these activities.

Table 1: Anti-HIV and Cytotoxic Activity of Neoaureothin Derivative (Compound #7) [3][4]

| Compound | Assay Type | Cell Line | Virus Strain | Parameter | Value |

| Compound #7 | HIV Replication Inhibition | Primary Human Cells | Not Specified | IC₉₀ | <45 nM |

| Compound #7 | Cytotoxicity | Not Specified | - | CC₅₀ | >10 µM |

Note: Compound #7 is a synthetic derivative of neoaureothin where the p-nitrophenyl moiety is replaced by a 4-trifluoromethylphenyl group, showing improved anti-HIV activity and cellular safety.[4]

Table 2: Antimalarial and Nematicidal Activity of Neoaureothin (Spectinabilin)

| Activity | Organism | Assay Type | Parameter | Value | Reference |

| Antimalarial | Plasmodium falciparum K1 | Microculture Radioisotope | IC₅₀ | 0.0050 ± 0.0010 µg/mL | [3] |

| Nematicidal | Caenorhabditis elegans L1 | Mortality Assay | IC₅₀ | 2.948 µg/mL (at 24h) | [5] |

Table 3: Anticancer Activity of a Related Neoaureothin Isomer

| Compound | Cancer Cell Line | Assay Type | Parameter | Value | Reference |

| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | IC₅₀ | 30 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of neoaureothin and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A generalized protocol for the structural elucidation of neoaureothin using NMR spectroscopy is as follows:[1]

-

Sample Preparation:

-

Ensure the neoaureothin sample is of high purity (>95%), purified by a method such as high-performance liquid chromatography (HPLC).

-

Dissolve 5-10 mg of the purified sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

-

1D NMR Spectroscopy:

-

¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms. A standard pulse program (e.g., 'zgpg30') can be used with a spectral width of 0-220 ppm and a sufficient number of scans (1024-4096 or more) due to the low natural abundance of ¹³C.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for confirming the stereochemistry.

-

Anti-HIV Activity Assay (LC5-RIC Reporter Cell Line)[4][7]

-

Cell Culture: Culture LC5-RIC cells (a human T-cell line highly susceptible to HIV and containing a DsRed1 fluorescent reporter gene activated upon infection) in microtiter plates.

-

Compound Addition: Add the test compounds (neoaureothin or its derivatives) to the cell cultures.

-

HIV Inoculation: Within 30 minutes of compound addition, infect the cells with a preparation of HIV.

-

Incubation: Incubate the cultures for 48 hours to allow for viral replication and reporter gene expression.

-

Quantification: Measure the fluorescence intensity of the DsRed1 reporter protein to quantify the level of HIV infection.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Cytotoxicity Assay (MTT Assay)[3][7]

-

Cell Seeding: Seed target cells (e.g., TZM-bl, MT-4, or PBMCs) into a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of neoaureothin in cell culture medium and add to the cells. The final DMSO concentration should be kept low (e.g., below 0.1%).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the half-maximal cytotoxic concentration (CC₅₀).

Antimalarial Activity Assay (Microculture Radioisotope Technique)[3]

-

Parasite Culture: Culture Plasmodium falciparum (e.g., K1 multidrug-resistant strain) in vitro.

-

Compound Addition: Add various concentrations of the test compound to the parasite cultures.

-

Radiolabel Incorporation: Add [³H]hypoxanthine to the cultures.

-

Incubation: Incubate the cultures to allow for parasite growth and incorporation of the radiolabel.

-

Harvesting and Scintillation Counting: Harvest the parasites and measure the amount of incorporated [³H]hypoxanthine using a scintillation counter.

-

Data Analysis: Determine the concentration that causes a 50% reduction in parasite growth (IC₅₀) by comparing the radioactivity in treated and untreated cultures.

Biosynthetic Pathway

Neoaureothin is synthesized via a type I polyketide synthase (PKS) pathway.[1][4] The biosynthesis begins with the formation of the starter unit, p-nitrobenzoic acid (pNBA), from chorismate. The pNBA is then loaded onto the PKS and undergoes several rounds of elongation with malonyl-CoA and methylmalonyl-CoA extender units, followed by reduction and dehydration steps. The polyketide chain is then cyclized to form the pyranone ring, and subsequent tailoring enzymes, including a monooxygenase, catalyze the formation of the tetrahydrofuran (B95107) ring to yield the final neoaureothin molecule.[1]

Caption: Proposed biosynthetic pathway of neoaureothin.

Conclusion

Neoaureothin is a structurally complex and biologically active natural product with significant potential for drug development, particularly in the areas of antiviral and antimalarial research. Its well-defined stereochemistry is a critical determinant of its biological function. This guide provides a foundational technical overview to aid researchers in their efforts to understand, synthesize, and exploit the therapeutic potential of neoaureothin and its analogs. Further research into its specific molecular targets and mechanisms of action will be crucial for its advancement as a clinical candidate.

References

- 1. Spectinabilin - Wikipedia [en.wikipedia.org]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Potent In Vitro Antimalarial Activity of Metacycloprodigiosin Isolated from Streptomyces spectabilis BCC 4785 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-colinear polyketide biosynthesis in the aureothin and neoaureothin pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of Neoaureothin: A Technical Guide for Researchers

An In-depth Analysis of the NMR and Mass Spectrometry Data of a Promising Polyketide Natural Product

Neoaureothin (B8089337), a polyketide natural product also known as spectinabilin, has garnered significant interest in the scientific community due to its notable biological activities. The structural elucidation of this complex molecule is paramount for understanding its mode of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the spectroscopic data of neoaureothin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support researchers in drug discovery and development.

Spectroscopic Data

The structural characterization of neoaureothin, with the molecular formula C₂₈H₃₁NO₆, relies heavily on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.[1] The data presented herein has been compiled from seminal studies on the isolation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of neoaureothin are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data of Neoaureothin (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of Neoaureothin (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is crucial for confirming the elemental composition of neoaureothin. The primary ionization technique used is often Electrospray Ionization (ESI).

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data of Neoaureothin

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | Calculated value for C₂₈H₃₂NO₆⁺ | Data not available in search results |

| [M+Na]⁺ | Calculated value for C₂₈H₃₁NNaO₆⁺ | Data not available in search results |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are based on established methodologies for the analysis of natural products like neoaureothin.

Isolation and Purification

Neoaureothin is a secondary metabolite produced by certain strains of Streptomyces. The typical isolation procedure involves:

-

Fermentation: Culturing the producing microorganism in a suitable nutrient medium to promote the biosynthesis of neoaureothin.

-

Extraction: Extraction of the culture broth and/or mycelium with an organic solvent, such as ethyl acetate.

-

Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography (e.g., silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC), to isolate pure neoaureothin.

NMR Spectroscopy

-

Sample Preparation: A sample of pure neoaureothin (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR: Proton-decoupled spectra are obtained to simplify the carbon signals.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignments.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of purified neoaureothin is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or other adducts. The high resolution and mass accuracy of the instrument allow for the precise determination of the elemental composition.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the spectroscopic characterization of neoaureothin is crucial for a comprehensive structural elucidation.

This guide provides a foundational understanding of the spectroscopic data and analytical methodologies pertinent to neoaureothin. For researchers engaged in the study of this and related natural products, a thorough application of these techniques is indispensable for accurate structural confirmation and to propel further investigations into its promising biological activities.

References

Unraveling the Enigma: A Technical Guide to the Antibiotic Mechanism of Action of Neoaureothin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide metabolite primarily recognized for its potent anti-HIV activity, presents a compelling yet underexplored profile as an antibacterial agent. Belonging to the aureothin (B1665325) family of natural products produced by Streptomyces species, its specific mechanism of action against bacteria remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current understanding of related compounds, outlines potential mechanisms of antibacterial action based on established antibiotic targets, and provides a comprehensive framework of experimental protocols necessary to fully elucidate its function. The significant knowledge gap surrounding Neoaureothin's antibacterial properties highlights a critical area for future research and development in the quest for novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial compounds with unique mechanisms of action. Natural products, particularly those derived from microorganisms like Streptomyces, have historically been a rich source of antibiotics. Neoaureothin, a γ-pyrone polyketide, has garnered considerable attention for its strong inhibitory effects against the Human Immunodeficiency Virus (HIV). However, early reports on the broader aureothin class of compounds suggest a wider spectrum of biological activities, including antibacterial and antifungal properties. Despite this, the specific molecular interactions and cellular pathways through which Neoaureothin exerts its antibacterial effects are not well-documented. This guide aims to provide a detailed overview of plausible mechanisms and a structured approach for their experimental validation.

Known Biological Activities and Chemical Structure

Neoaureothin is structurally characterized by a polyketide chain featuring a distinctive γ-pyrone ring. While its anti-HIV mechanism has been investigated, detailing inhibition of viral replication, its antibacterial action lacks such clarity. The broader family of aureothin-type compounds has been noted for antimicrobial potential, but specific target elucidation is sparse.

Hypothetical Antibacterial Mechanisms of Action

Based on the common targets of existing antibiotics and the chemical nature of polyketides, several potential mechanisms of action for Neoaureothin can be postulated. These hypotheses provide a foundational framework for future investigation.

Inhibition of Bacterial Cell Wall Synthesis

The bacterial cell wall, composed primarily of peptidoglycan, is a critical structure for bacterial survival and a well-established target for many antibiotics.

-

Potential Target: Enzymes involved in the biosynthesis of peptidoglycan precursors or the cross-linking of the peptidoglycan layer.

-

Hypothesized Interaction: Neoaureothin could potentially bind to and inhibit key enzymes such as transpeptidases (Penicillin-Binding Proteins, PBPs), transglycosylases, or enzymes involved in the synthesis of lipid II, the peptidoglycan precursor.

Disruption of Protein Synthesis

The bacterial ribosome (70S) is a validated target for a diverse range of antibiotics that selectively inhibit protein synthesis in prokaryotes.

-

Potential Target: The 30S or 50S ribosomal subunits.

-

Hypothesized Interaction: Neoaureothin might interfere with various stages of protein synthesis, including the binding of aminoacyl-tRNA to the A-site, the peptidyl transferase reaction, or the translocation of the ribosome along the mRNA.

Interference with Nucleic Acid Replication and Repair

DNA replication and repair are essential processes for bacterial proliferation, and their inhibition leads to bacterial cell death.

-

Potential Target: Key enzymes in the DNA replication machinery, such as DNA gyrase, topoisomerase IV, or DNA polymerases.

-

Hypothesized Interaction: Neoaureothin could act as an inhibitor of these enzymes, preventing the proper unwinding, replication, or segregation of the bacterial chromosome.

Inhibition of ATP Synthase

The bacterial F1Fo-ATP synthase is a crucial enzyme for energy production and has emerged as a promising target for novel antibiotics.

-

Potential Target: The F1 or Fo subunits of the ATP synthase complex.

-

Hypothesized Interaction: Neoaureothin could bind to components of the ATP synthase, disrupting the proton motive force and inhibiting ATP production, leading to cellular energy depletion.

Disruption of Bacterial Membrane Integrity

The bacterial cell membrane is vital for maintaining cellular homeostasis. Its disruption can lead to leakage of cellular contents and cell death.

-

Potential Target: The lipid bilayer of the bacterial membrane.

-

Hypothesized Interaction: As a lipophilic molecule, Neoaureothin could potentially insert into the bacterial membrane, altering its fluidity and permeability, leading to depolarization and eventual lysis.

Quantitative Data Summary

Due to the limited research on Neoaureothin's antibacterial properties, a comprehensive table of quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria, is not available in the current literature. The following table is a template that should be populated as experimental data becomes available.

| Bacterial Strain | MIC (µg/mL) | IC50 (µg/mL) | Target Inhibition (Ki, nM) | Reference |

| Staphylococcus aureus | Data not available | Data not available | Data not available | |

| Bacillus subtilis | Data not available | Data not available | Data not available | |

| Escherichia coli | Data not available | Data not available | Data not available | |

| Pseudomonas aeruginosa | Data not available | Data not available | Data not available |

Detailed Experimental Protocols for Mechanism of Action Elucidation

To systematically investigate the antibacterial mechanism of action of Neoaureothin, a series of well-defined experiments are required.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

-

Objective: To determine the potency of Neoaureothin against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Methodology:

-

Bacterial Strains: A panel of reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates should be used.

-

Culture Conditions: Bacteria are grown in appropriate broth media (e.g., Mueller-Hinton Broth) to mid-log phase.

-

Assay: A broth microdilution method is performed in 96-well plates. Serial dilutions of Neoaureothin are incubated with a standardized bacterial inoculum.

-

Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after 18-24 hours of incubation at 37°C. For MBC, an aliquot from wells with no visible growth is plated on agar (B569324) plates to determine the lowest concentration that kills 99.9% of the initial inoculum.

-

Macromolecular Synthesis Assays

-

Objective: To determine if Neoaureothin inhibits the synthesis of DNA, RNA, protein, or cell wall components.

-

Methodology:

-

Bacterial Culture: Grow the target bacterium to early- to mid-logarithmic phase.

-

Treatment: Aliquots of the culture are treated with Neoaureothin at a concentration of 5-10x MIC. Control antibiotics with known mechanisms of action (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, vancomycin (B549263) for cell wall synthesis) should be run in parallel.

-

Radiolabeling: At various time points post-treatment, add radiolabeled precursors for each macromolecule:

-

DNA Synthesis: [³H]-thymidine

-

RNA Synthesis: [³H]-uridine

-

Protein Synthesis: [³H]-leucine

-

Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

-

-

Precipitation and Scintillation Counting: After a short incubation with the radiolabel, the reactions are stopped, and the macromolecules are precipitated (e.g., with trichloroacetic acid), collected on filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Analysis: The rate of incorporation of the radiolabeled precursor in the presence of Neoaureothin is compared to the untreated control.

-

Bacterial Cytological Profiling (BCP)

-

Objective: To observe morphological changes in bacteria upon treatment with Neoaureothin, which can be indicative of its mechanism of action.

-

Methodology:

-

Bacterial Culture and Treatment: Treat bacteria with Neoaureothin at sub-MIC and MIC concentrations.

-

Staining: Stain the cells with fluorescent dyes that label specific cellular components:

-

Membrane: FM4-64

-

DNA (Nucleoid): DAPI

-

Cell Wall: Wheat Germ Agglutinin conjugated to a fluorescent dye.

-

-

Microscopy: Visualize the stained cells using fluorescence microscopy.

-

Analysis: Compare the morphology of Neoaureothin-treated cells to untreated cells and cells treated with control antibiotics. Specific morphological changes are characteristic of different mechanisms of action (e.g., cell filamentation for DNA synthesis inhibitors, cell lysis for cell wall synthesis inhibitors).

-

Target Identification Assays

-

Objective: To identify the specific molecular target of Neoaureothin.

-

Methodology - Affinity Chromatography:

-

Immobilization: Covalently attach Neoaureothin to a solid support (e.g., agarose (B213101) beads).

-

Lysate Preparation: Prepare a whole-cell lysate from the target bacterium.

-

Binding: Incubate the lysate with the Neoaureothin-conjugated beads to allow for binding of target proteins.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins, then elute the specifically bound proteins.

-

Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Visualizations

Experimental Workflow for Mechanism of Action Determination

Caption: General workflow for elucidating the antibacterial mechanism of action of Neoaureothin.

Hypothetical Signaling Pathway of Cell Wall Synthesis Inhibition

Caption: Postulated inhibition of bacterial cell wall synthesis by Neoaureothin.

Logical Relationship of Potential Bacterial Targets

Caption: Potential primary bacterial targets for the antibiotic action of Neoaureothin.

Conclusion and Future Directions

Neoaureothin remains a molecule of significant interest, primarily due to its established anti-HIV properties. However, its potential as an antibacterial agent is a largely untapped area of research. This technical guide has outlined the hypothetical mechanisms by which Neoaureothin might exert its antibacterial effects and has provided a robust framework of experimental protocols to systematically investigate these possibilities. The elucidation of a novel mechanism of action for Neoaureothin could have profound implications for the development of new antibiotics to combat drug-resistant pathogens. Future research should prioritize the systematic screening of Neoaureothin against a diverse panel of bacteria, followed by the detailed mechanistic studies outlined herein. Such efforts will be crucial in determining the true potential of Neoaureothin as a lead compound in antibacterial drug discovery.

Neoaureothin: A Potential Androgen Receptor Antagonist for Prostate Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential of neoaureothin (B8089337) as an androgen receptor (AR) antagonist. It is important to note that, to date, there is no direct scientific literature detailing the AR antagonist activity of neoaureothin. This guide is intended to be a speculative and forward-looking resource for the scientific community, outlining the rationale for investigating neoaureothin in this context and providing the necessary experimental framework for such an endeavor.

Introduction

The androgen receptor (AR) is a critical driver in the development and progression of prostate cancer.[1] Therapies targeting the AR signaling pathway are a cornerstone of prostate cancer treatment.[1] However, the emergence of resistance to current AR-targeted therapies necessitates the discovery of novel antagonists with different mechanisms of action.[1]

Neoaureothin, a polyketide metabolite produced by Streptomyces species, has garnered interest for its potential anticancer properties.[2] Structurally similar to aureothin, which is known to induce apoptosis in cancer cells, neoaureothin presents an intriguing candidate for investigation as a potential AR antagonist.[2] This technical guide will explore the hypothetical basis for neoaureothin's activity against the AR, provide detailed experimental protocols to test this hypothesis, and present a framework for data interpretation.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins.[3] Upon binding to androgens like testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the heat shock proteins, dimerizes, and translocates to the nucleus.[3] In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes that promote prostate cancer cell growth and survival.[1]

Visualizing the Androgen Receptor Signaling Pathway

Caption: A simplified diagram of the androgen receptor signaling pathway.

Hypothetical Mechanism of Neoaureothin as an AR Antagonist

While no direct evidence exists, we can hypothesize several potential mechanisms by which neoaureothin could act as an AR antagonist based on the mechanisms of other known antagonists:

-

Competitive Binding: Neoaureothin may bind to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of androgens.

-

Allosteric Inhibition: It might bind to a site other than the LBD, inducing a conformational change that prevents AR activation.

-

Inhibition of Nuclear Translocation: Neoaureothin could interfere with the cellular machinery responsible for transporting the AR into the nucleus.

-

Disruption of AR-DNA Binding: It may prevent the activated AR from binding to AREs on the DNA.

Computational docking studies could provide initial insights into the potential binding of neoaureothin to the AR.[4][5][6]

Experimental Protocols for Evaluating Neoaureothin's AR Antagonist Activity

To rigorously test the hypothesis that neoaureothin is an AR antagonist, a series of in vitro assays are required.

Androgen Receptor Binding Assay

This assay determines if neoaureothin can directly compete with a known androgen for binding to the AR.

Principle: A radiolabeled androgen (e.g., ³H-mibolerone) is incubated with a source of AR (e.g., prostate cancer cell lysates) in the presence of varying concentrations of neoaureothin. The amount of radioligand displaced by neoaureothin is measured to determine its binding affinity.

Methodology:

-

Preparation of AR Source: Prepare cytosol extracts from AR-positive prostate cancer cells (e.g., LNCaP).

-

Competitive Binding Incubation: In a 96-well plate, incubate the AR-containing cytosol with a fixed concentration of ³H-mibolerone and a serial dilution of neoaureothin (or a known AR antagonist as a positive control, and DMSO as a vehicle control).

-

Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method like hydroxylapatite precipitation or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of neoaureothin to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

AR-Dependent Reporter Gene Assay

This assay assesses the ability of neoaureothin to inhibit AR-mediated gene transcription.

Principle: AR-positive cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter). The cells are then treated with an androgen to induce luciferase expression, and the inhibitory effect of neoaureothin is measured.

Methodology:

-

Cell Culture and Transfection: Culture AR-positive cells (e.g., LNCaP) and transfect them with the reporter plasmid.

-

Treatment: Treat the transfected cells with a fixed concentration of DHT (to stimulate AR activity) and varying concentrations of neoaureothin.

-

Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and plot the percentage of AR activity against the log concentration of neoaureothin to determine the IC50 value.

Androgen-Regulated Gene Expression Analysis

This experiment verifies the effect of neoaureothin on the expression of endogenous AR target genes.

Principle: The expression levels of well-known AR target genes, such as Prostate-Specific Antigen (PSA, encoded by the KLK3 gene) and Transmembrane Protease, Serine 2 (TMPRSS2), are quantified in the presence of an androgen and neoaureothin.

Methodology:

-

Cell Treatment: Treat AR-positive prostate cancer cells (e.g., LNCaP) with DHT and varying concentrations of neoaureothin.

-

RNA Extraction and qRT-PCR: After treatment, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of KLK3, TMPRSS2, and a housekeeping gene for normalization.

-

Protein Analysis (Western Blot): Lyse the treated cells and perform Western blot analysis to detect the protein levels of PSA and AR.

-

Data Analysis: Analyze the relative changes in gene and protein expression in response to neoaureothin treatment.

Cell Proliferation Assay

This assay determines the effect of neoaureothin on the proliferation of androgen-dependent prostate cancer cells.

Principle: The growth of androgen-dependent prostate cancer cells, such as LNCaP, is stimulated by androgens. An AR antagonist is expected to inhibit this androgen-induced proliferation.

Methodology:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate in a steroid-depleted medium.

-

Treatment: Treat the cells with DHT and varying concentrations of neoaureothin.

-

Proliferation Measurement: After several days of incubation, measure cell viability using an appropriate method, such as the MTT assay or a commercially available cell proliferation kit.

-

Data Analysis: Plot cell viability against the log concentration of neoaureothin to determine its effect on androgen-driven cell growth.

Visualizing the Experimental Workflow

Caption: A workflow for screening neoaureothin as a potential AR antagonist.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison with known AR antagonists.

Table 1: Hypothetical Androgen Receptor Binding Affinity of Neoaureothin

| Compound | IC50 (nM) | Ki (nM) |

| Neoaureothin | To be determined | To be determined |

| Bicalutamide (Control) | ~150 | ~80 |

| Enzalutamide (Control) | ~20 | ~10 |

Note: IC50 and Ki values for control compounds are approximate and can vary based on experimental conditions.

Table 2: Hypothetical Inhibition of AR-Mediated Transcription by Neoaureothin

| Compound | Reporter Gene Assay IC50 (nM) | PSA mRNA Inhibition IC50 (nM) |

| Neoaureothin | To be determined | To be determined |

| Bicalutamide (Control) | ~500 | ~700 |

| Enzalutamide (Control) | ~30 | ~50 |

Note: IC50 values for control compounds are approximate and can vary based on the specific cell line and reporter construct used.

Conclusion and Future Directions

While the potential of neoaureothin as an androgen receptor antagonist is currently speculative, its structural characteristics and known anticancer properties warrant further investigation. The experimental framework outlined in this technical guide provides a clear path for researchers to systematically evaluate this hypothesis. Should neoaureothin demonstrate significant AR antagonist activity, further studies, including in vivo efficacy in prostate cancer xenograft models and pharmacokinetic and toxicological profiling, would be essential next steps in its development as a potential therapeutic agent for prostate cancer. The exploration of natural products like neoaureothin continues to be a promising avenue for the discovery of novel anticancer drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. abeomics.com [abeomics.com]

- 4. In Silico discovery of novel androgen receptor inhibitors for prostate cancer therapy using virtual screening, molecular docking, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure Based docking studies towards exploring potential anti-androgen activity of selected phytochemicals against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cytotoxic Activity of Neoaureothin in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide metabolite produced by several Streptomyces species, has garnered scientific interest for its potential therapeutic applications, including its anticancer properties. This technical guide provides a comprehensive overview of the current understanding of Neoaureothin's cytotoxic activity against various cancer cell lines. While research on Neoaureothin is ongoing, this document synthesizes available data on its efficacy, outlines detailed experimental protocols for its evaluation, and explores the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.

Data Presentation: Cytotoxic Activity of Neoaureothin and its Analogs

Quantitative data on the cytotoxic effects of Neoaureothin against a wide range of cancer cell lines remains limited in publicly available literature. However, studies on its structural analog, Aureothin, and related compounds provide valuable insights into its potential potency. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Compound/Analog | Cancer Cell Line | Cell Type | IC50 Value (µM) |

| Alloaureothin | HT1080 | Human Fibrosarcoma | 30[1] |

| Neoaureothin | Various | - | Data not available[1] |

| Aureothin | Various | - | Data not available[1] |

Note: The table will be updated as more specific IC50 data for Neoaureothin becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytotoxic activity of Neoaureothin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Neoaureothin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Neoaureothin in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Neoaureothin. Include a vehicle control (medium with the solvent used to dissolve Neoaureothin) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the Neoaureothin concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cancer cell lines

-

Neoaureothin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of Neoaureothin for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Materials:

-

Cancer cell lines

-

Neoaureothin

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

PI/RNase Staining Buffer

Procedure:

-

Cell Treatment: Culture cells and treat with Neoaureothin for the desired time period.

-

Cell Harvesting: Collect cells, including both floating and adherent populations.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

Caption: General experimental workflow for IC50 determination using the MTT assay.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Potential Signaling Pathways

While the precise signaling pathways modulated by Neoaureothin in cancer cells are not yet fully elucidated, the PI3K/Akt and MAPK pathways are common targets for anticancer agents and represent plausible mechanisms for Neoaureothin's activity.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Neoaureothin.

Caption: Potential modulation of the MAPK signaling pathway by Neoaureothin.

Conclusion

Neoaureothin presents a promising avenue for the development of novel anticancer therapies. While comprehensive data on its cytotoxic activity across a broad spectrum of cancer cell lines are still emerging, the methodologies and potential mechanisms of action outlined in this guide provide a solid foundation for future research. Further investigation into the specific molecular targets and signaling pathways affected by Neoaureothin will be crucial in realizing its full therapeutic potential. This guide serves as a starting point for researchers dedicated to advancing our understanding of this intriguing natural product and its role in cancer treatment.

References

An In-depth Technical Guide to the Natural Sources and Production of Neoaureothin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as Spectinabilin, is a nitroaryl-substituted polyketide metabolite of significant scientific interest due to its diverse and potent biological activities. Exhibiting anticancer, antibiotic, antimalarial, and nematicidal properties, this complex natural product holds considerable promise for the development of novel therapeutics.[1] Neoaureothin is primarily produced by various species of Gram-positive bacteria belonging to the genus Streptomyces, which are renowned for their prolific capacity to synthesize a wide array of secondary metabolites.[2] This technical guide provides a comprehensive overview of the natural sources of Neoaureothin, detailed methodologies for its production and purification, and an exploration of its biosynthetic and regulatory pathways.

Natural Producers of Neoaureothin

The principal natural sources of Neoaureothin are species within the genus Streptomyces, most notably Streptomyces orinoci and Streptomyces spectabilis.[1] These filamentous bacteria are ubiquitous in soil and marine environments and are a cornerstone of natural product discovery.

Prominent Producing Strains:

-

Streptomyces spectabilis : This species is a well-documented producer of Neoaureothin. The type strain, Streptomyces spectabilis ATCC 27465 (also cataloged as DSM 40512), is a mesophilic, spore-forming bacterium known for producing various antibiotic compounds.[3][4][5]

-

Streptomyces orinoci : This species is another primary source from which Neoaureothin has been isolated.

-

Streptomyces sp. AN091965 : A strain that has been the subject of mutagenesis studies to enhance Neoaureothin production.

-

Streptomyces coelicolor M1152 : While not a natural high-producer, this strain has been successfully engineered as a heterologous host for Neoaureothin production, demonstrating the potential for genetic manipulation to improve yields.[6]

Quantitative Production of Neoaureothin

The yield of Neoaureothin from wild-type Streptomyces strains is often low, presenting a challenge for large-scale production and clinical development. Consequently, significant research has focused on strain improvement and fermentation optimization to enhance productivity.

| Strain | Production Titer (mg/L) | Cultivation Conditions | Reference |

| Streptomyces sp. AN091965 (Parental Strain) | 37.6 ± 5.6 | Flask Culture | |

| Streptomyces sp. S-N87 (Mutant Strain) | 354.8 ± 7.8 | Flask Culture | |

| Streptomyces coelicolor M1152 (Heterologous Host) | Not specified, but a 4-fold increase over the baseline was achieved. | Quorum sensing-based metabolic engineering | [6] |

Experimental Protocols

I. Fermentation for Neoaureothin Production

This protocol outlines the general procedure for the cultivation of Streptomyces species to produce Neoaureothin.

Materials:

-

Neoaureothin-producing Streptomyces strain (e.g., Streptomyces spectabilis ATCC 27465)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Oatmeal agar (B569324) or a custom production medium)

-

Shaker incubator

-

Fermenter (for large-scale production)

Procedure:

-

Seed Culture Preparation: Inoculate a single colony of the Streptomyces strain into 50 mL of seed culture medium in a 250 mL flask.

-

Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 2-3 days, or until dense growth is observed.[1]

-

Inoculation of Production Medium: Inoculate the production medium with the seed culture at a 1-5% (v/v) ratio.[1]

-

Shake-Flask Cultivation: For small-scale production, incubate the inoculated production medium at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days.[1]

-

Fermenter Cultivation (Large-Scale): For larger-scale production, maintain the culture in a fermenter at 28-30°C. Control pH at approximately 7.0 and ensure adequate dissolved oxygen levels.

-

Monitoring and Harvest: Periodically, aseptically remove a small sample of the culture broth, extract it with an equal volume of ethyl acetate (B1210297), and analyze the organic extract by HPLC to monitor Neoaureothin production. Harvest the culture when the production of Neoaureothin reaches its maximum level.[1]

II. Extraction of Crude Neoaureothin

This protocol describes the extraction of Neoaureothin from the fermentation broth and mycelium.

Materials:

-

Fermentation broth from the previous protocol

-

Ethyl acetate or n-butanol

-

Centrifuge and appropriate centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelium and Broth: Separate the mycelium from the fermentation broth by centrifugation at 8,000-10,000 x g for 15-20 minutes.[1]

-

Solvent Extraction: The supernatant (broth) and the mycelial pellet can be extracted together or separately. Combine them and add an equal volume of ethyl acetate or n-butanol.[1]

-

Vigorous Mixing: Shake the mixture vigorously for 30-60 minutes to ensure the complete transfer of Neoaureothin into the organic phase.[1]

-

Phase Separation (for broth extraction): If extracting from the broth, transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate. Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.[1]

-

Mycelium Extraction: If extracting from the mycelial pellet, filter the mixture to separate the organic solvent from the solid residue. Wash the residue with fresh solvent.

-

Concentration: Pool all the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator. Ensure the temperature is kept below 40°C to prevent degradation of the compound.[1]

III. Purification of Neoaureothin

This multi-step protocol outlines the purification of Neoaureothin from the crude extract.

A. Preliminary Purification by Silica (B1680970) Gel Column Chromatography

Materials:

-

Crude Neoaureothin extract

-